

# An In-depth Technical Guide to BODIPY TR Methyl Ester

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: BODIPY TR methyl ester

Cat. No.: B1147954

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## Introduction

**BODIPY TR methyl ester** is a synthetic, lipophilic, red-fluorescent dye belonging to the boron-dipyrromethene (BODIPY) family of fluorophores.[1][2] Its chemical and photophysical properties, including high fluorescence quantum yield, photostability, and cell permeability, make it an invaluable tool for biological imaging.[1][3] This dye readily permeates cell membranes and localizes within endomembranous organelles such as the mitochondria, endoplasmic reticulum, and Golgi apparatus, while notably not accumulating in the plasma membrane.[1][4][5][6]

A key application of **BODIPY TR methyl ester** is its use as a vital counterstain in fluorescence microscopy, particularly for cells and tissues expressing Green Fluorescent Protein (GFP).[3][7] [8] Its emission spectrum is well-separated from that of GFP, which allows for clear, dual-channel imaging with minimal spectral bleedthrough.[5][7][8][9] This property is especially advantageous for three-dimensional (3D) and four-dimensional (4D) imaging of living specimens, providing crucial histological context to the GFP-labeled cells.[3][7] Furthermore, the staining is retained even after fixation with paraformaldehyde, adding to its versatility in experimental design.[1][5][8]

## Chemical Structure and Properties

**BODIPY TR methyl ester** is characterized by a core 4,4-difluoro-4-bora-3a,4a-diaza-s-indacene structure. Its systematic IUPAC name is methyl 2-[4-(2,2-difluoro-12-thiophen-2-yl-1-

aza-3-azonia-2-boranuidatricyclo[7.3.0.0<sup>3</sup>,7]dodeca-3,5,7,9,11-pentaen-4-yl)phenoxy]acetate.  
[10] The lipophilic nature of the dye facilitates its passage across cellular membranes.[1][4][11]

Molecular Formula: C<sub>22</sub>H<sub>17</sub>BF<sub>2</sub>N<sub>2</sub>O<sub>3</sub>S[1][2][6]

Molecular Weight: 438.26 g/mol [1][6][10]

The general synthesis of BODIPY dyes involves the condensation of pyrroles or their derivatives. While a specific detailed synthesis for the TR methyl ester is proprietary, the general approach often involves the reaction of a functionalized pyrrole with another pyrrole derivative, followed by coordination with a boron source, typically BF<sub>3</sub>·OEt<sub>2</sub>.

## Photophysical Properties

BODIPY dyes are known for their sharp excitation and emission peaks, high molar extinction coefficients, and high fluorescence quantum yields.[12] The photophysical properties of **BODIPY TR methyl ester** are summarized in the table below. It is relatively insensitive to changes in environmental pH.[1]

Property	Value	Source(s)
Excitation Maximum (λ <sub>ex</sub> )	588 - 598 nm	[1][5][6]
Emission Maximum (λ <sub>em</sub> )	616 - 625 nm	[1][5][6][11]
Molar Extinction Coefficient	69,000 cm <sup>-1</sup> M <sup>-1</sup>	[6]
Fluorescence Quantum Yield	~0.9	[6]

## Experimental Protocols

Detailed methodologies for the use of **BODIPY TR methyl ester** in cell and tissue staining are provided below. These protocols are general guidelines and may require optimization for specific cell types or experimental conditions.

## Staining of Live Cultured Cells

This protocol is a general guideline for staining live, cultured cells, such as HeLa, MRC-5, or BPAE cells, adhering to coverslips.[5][13]

#### Materials:

- **BODIPY TR methyl ester** stock solution (5 mM in anhydrous DMSO)[4][5]
- Hanks' Balanced Salt Solution (HBSS) or other suitable buffer/medium[5][13]
- 37°C incubator

#### Procedure:

- **Prepare Staining Solution:** Dilute the 5 mM **BODIPY TR methyl ester** stock solution into HBSS or cell culture medium to a final concentration of 0.1 to 10  $\mu$ M. A concentration of approximately 0.1  $\mu$ M often yields the best results.[5][13]
- **Cell Staining:** Remove the culture medium from the cells and add the staining solution, ensuring the cells are completely covered.
- **Incubation:** Incubate the cells for 10-15 minutes at 37°C.[5][13]
- **Washing:** Remove the staining solution and wash the cells twice with fresh HBSS or buffer. [13]
- **Imaging:** The cells are now ready for imaging using a fluorescence microscope. For confocal microscopy, excitation at 561 nm or 568 nm is recommended, with a filter set suitable for Texas Red.[5]

## Staining of Zebrafish Embryos

This protocol is adapted for the vital staining of zebrafish embryos, often used for visualizing morphogenesis in conjunction with GFP expression.[4][7]

#### Materials:

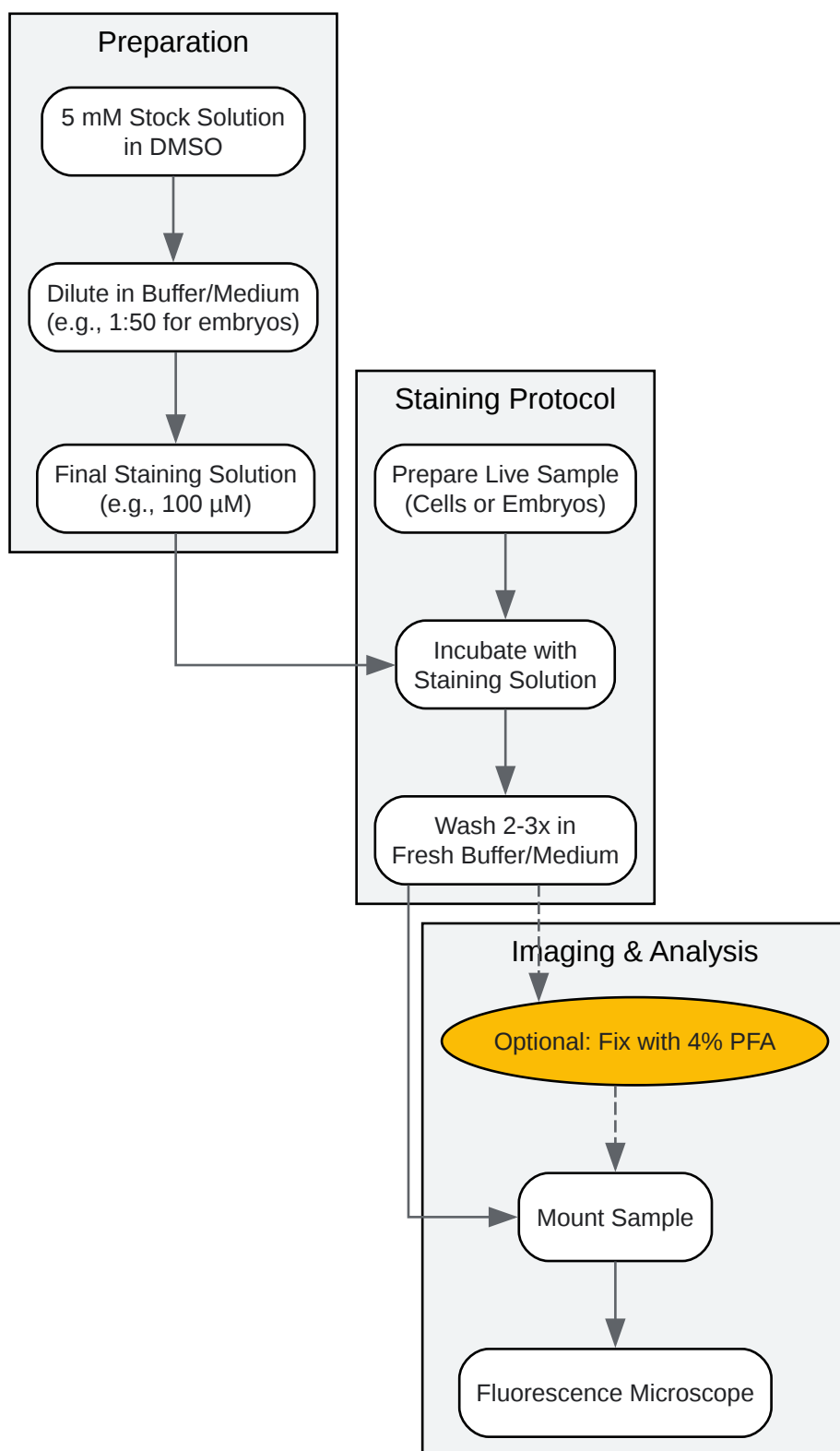
- **BODIPY TR methyl ester** stock solution (5 mM in anhydrous DMSO)[4][5]
- Embryo Rearing Medium (ERM) buffered with 5 mM HEPES (pH 7.2)[4]
- 4% Paraformaldehyde (for fixation, optional)[4]

#### Procedure:

- Prepare Staining Solution: Dilute the 5 mM stock solution 1:50 into ERM to make a final labeling solution of 100  $\mu$ M **BODIPY TR methyl ester** with 2% DMSO.[\[4\]](#)[\[5\]](#)
- Staining: Immerse the zebrafish embryos in the 100  $\mu$ M staining solution and incubate for 1 hour at room temperature.[\[4\]](#)[\[5\]](#)
- Washing: Transfer the embryos through three successive washes in fresh, HEPES-buffered ERM to remove excess dye.[\[4\]](#)
- Mounting and Imaging: Mount the embryos in an open-faced chamber for imaging. For live imaging, use a confocal microscope with simultaneous excitation wavelengths for GFP (e.g., 488 nm) and **BODIPY TR methyl ester** (e.g., 568 nm).[\[4\]](#)
- Fixation (Optional): For fixed samples, after staining and washing, immerse the embryos in 4% paraformaldehyde in HEPES-buffered ERM for 1 hour at 4°C. Wash again in ERM before mounting for imaging.[\[4\]](#)[\[8\]](#)

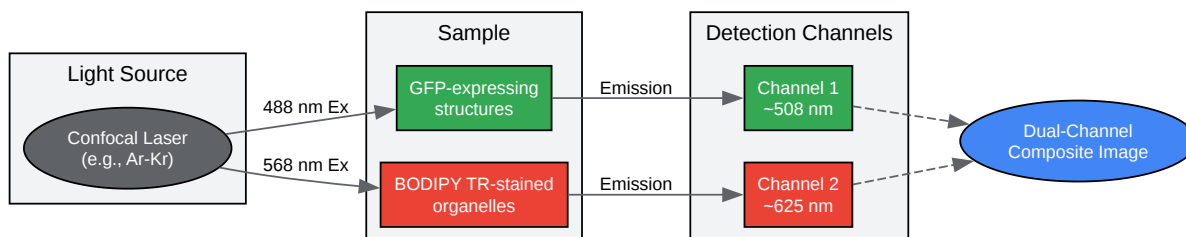
## Visualizations

The following diagrams illustrate the experimental workflow for using **BODIPY TR methyl ester** and its relationship with GFP in dual-channel fluorescence microscopy.



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Caption: Experimental workflow for staining with **BODIPY TR methyl ester**.



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Caption: Dual-channel imaging logic for GFP and **BODIPY TR methyl ester**.

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- To cite this document: BenchChem. [An In-depth Technical Guide to BODIPY TR Methyl Ester]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1147954#bodipy-tr-methyl-ester-chemical-structure]

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